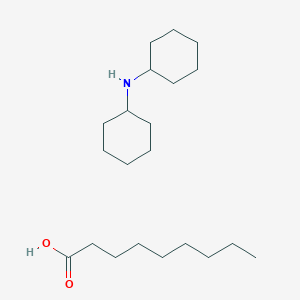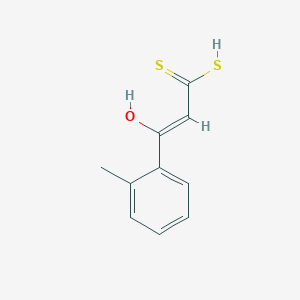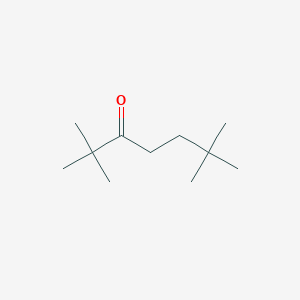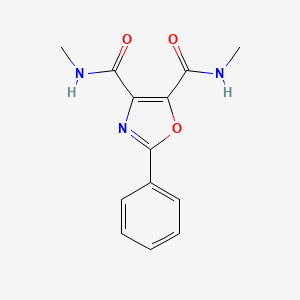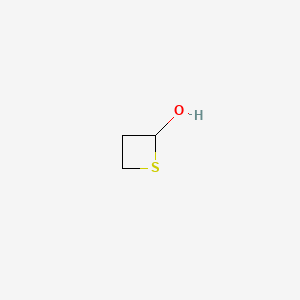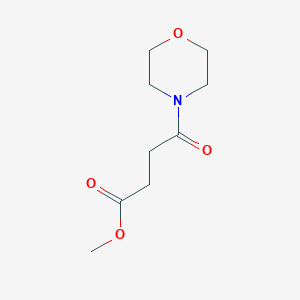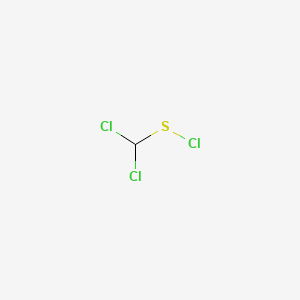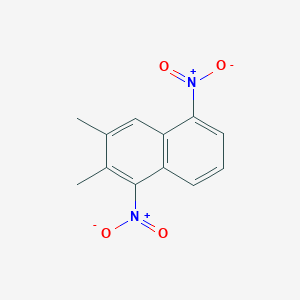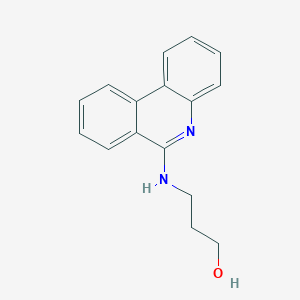
3-(Phenanthridin-6-ylamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenanthridin-6-ylamino)propan-1-ol is a chemical compound that belongs to the class of phenanthridine derivatives. Phenanthridine is a heterocyclic compound that is widely studied for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound this compound is of particular interest due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenanthridin-6-ylamino)propan-1-ol typically involves the reaction of phenanthridine derivatives with appropriate amines and alcohols. One common method involves the reaction of phenanthridine with 3-aminopropanol under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(Phenanthridin-6-ylamino)propan-1-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium dichromate, pyridinium chlorochromate, and other oxidizing agents under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles or nucleophiles in the presence of catalysts such as palladium or copper.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Substituted phenanthridine derivatives.
Aplicaciones Científicas De Investigación
3-(Phenanthridin-6-ylamino)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 3-(Phenanthridin-6-ylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Phenanthridine: The parent compound with similar structural features but lacking the amino and alcohol groups.
Phenanthridinone: A derivative with a carbonyl group instead of the amino group.
3-(Phenanthridin-6-ylamino)propan-2-ol: A similar compound with a different position of the hydroxyl group.
Uniqueness
3-(Phenanthridin-6-ylamino)propan-1-ol is unique due to its specific structural features, including the presence of both amino and hydroxyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
38052-91-4 |
|---|---|
Fórmula molecular |
C16H16N2O |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
3-(phenanthridin-6-ylamino)propan-1-ol |
InChI |
InChI=1S/C16H16N2O/c19-11-5-10-17-16-14-8-2-1-6-12(14)13-7-3-4-9-15(13)18-16/h1-4,6-9,19H,5,10-11H2,(H,17,18) |
Clave InChI |
GUJRWACKULQLGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[(E,3Z)-3-[3,3-dimethyl-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate;pyridine](/img/structure/B14657205.png)
